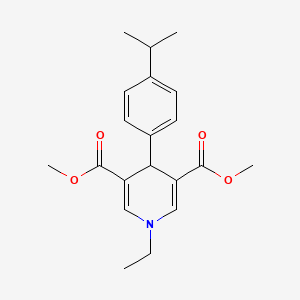![molecular formula C20H24N2O3 B5882611 N-(tert-butyl)-2-{[(2-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5882611.png)
N-(tert-butyl)-2-{[(2-methoxyphenyl)acetyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-{[(2-methoxyphenyl)acetyl]amino}benzamide, commonly referred to as MTB, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. MTB belongs to the class of N-substituted benzamides and is structurally similar to the well-known drug, metoclopramide. In
Mecanismo De Acción
The mechanism of action of MTB is not fully understood, but it is believed to involve the modulation of dopamine receptors. MTB has been shown to selectively bind to the dopamine D2 receptor and inhibit its activity, which may contribute to its therapeutic effects. Additionally, MTB has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function.
Biochemical and Physiological Effects
MTB has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress, the improvement of cognitive function, and the modulation of neurotransmitter systems. MTB has also been shown to have anti-inflammatory effects and reduce the levels of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTB has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, MTB also has some limitations, including its low yield and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several future directions for research on MTB, including the investigation of its potential therapeutic applications in other areas of medicine, such as pain management and addiction treatment. Additionally, further studies are needed to elucidate the mechanism of action of MTB and its effects on different neurotransmitter systems. Finally, the development of more efficient and cost-effective synthesis methods for MTB could facilitate its use in research and clinical settings.
Conclusion
In conclusion, MTB is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. MTB can be synthesized through a multi-step process, and it has been studied for its effects on cancer, neurodegenerative diseases, and psychiatric disorders. The mechanism of action of MTB is not fully understood, but it is believed to involve the modulation of dopamine receptors. MTB has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for research on MTB, including the investigation of its potential therapeutic applications in other areas of medicine and the development of more efficient synthesis methods.
Métodos De Síntesis
MTB can be synthesized through a multi-step process involving the reaction of aniline with tert-butylchloroformate, followed by the reaction with 2-methoxybenzoic acid, and finally, the reaction with acetic anhydride and ammonium acetate. The yield of MTB is typically around 50%, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
MTB has been studied for its potential therapeutic applications in various areas of medicine, including cancer, neurodegenerative diseases, and psychiatric disorders. In cancer research, MTB has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell migration and invasion. In neurodegenerative disease research, MTB has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In psychiatric disorder research, MTB has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propiedades
IUPAC Name |
N-tert-butyl-2-[[2-(2-methoxyphenyl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)22-19(24)15-10-6-7-11-16(15)21-18(23)13-14-9-5-8-12-17(14)25-4/h5-12H,13H2,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJUQNOMTYFXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-{[(2-methoxyphenyl)acetyl]amino}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5882535.png)




![[(2,6-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5882564.png)
![ethyl [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5882566.png)
![N-ethyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5882568.png)


![methyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5882590.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide](/img/structure/B5882598.png)
![2-[(2,3-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5882600.png)
